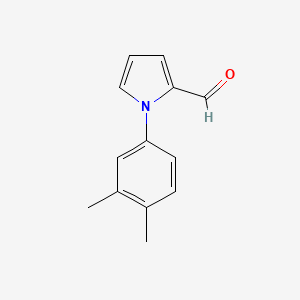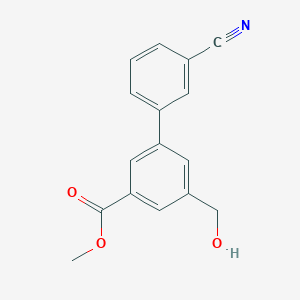
Benzoate de méthyle 3-(3-cyanophényl)-5-(hydroxyméthyl)
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methyl benzoate derivatives involves various chemical reactions, including the formation of indenopyrazoles from indanones and phenyl isothiocyanates , the use of cyano(ethoxycarbonothioylthio)methyl benzoate as a one-carbon radical equivalent for xanthate transfer radical addition to olefins , and the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with different diketones to produce fused pyranones . These methods demonstrate the versatility of methyl benzoate derivatives in synthetic organic chemistry and their potential for generating complex molecular structures.
Molecular Structure Analysis
Structural studies of methyl benzoate derivatives, such as the crystal structure analysis of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate , provide valuable information about the molecular geometry, bond lengths, and angles, as well as intermolecular interactions like hydrogen bonding. These studies are crucial for understanding the physical properties and reactivity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of methyl benzoate derivatives is highlighted by their participation in various reactions. For instance, the photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate leads to the formation of indanone derivatives and isobenzofuranones under different conditions . Additionally, the formation of hydrogen-bonded sheets and chains in isomeric methyl benzoate derivatives indicates the influence of molecular structure on the solid-state properties of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl benzoate derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's stability, solubility, and reactivity. The papers discuss properties such as antiproliferative activity , radical addition reactions , and photoreactivity , which are essential for the application of these compounds in various fields, including medicinal chemistry and materials science.
Applications De Recherche Scientifique
Processus de difluorométhylation
Ce composé pourrait potentiellement être utilisé dans les processus de difluorométhylation . La difluorométhylation est un domaine de recherche qui a bénéficié de l'invention de plusieurs réactifs de difluorométhylation . Ce processus est basé sur la formation de la liaison X–CF2H où X est C(sp), C(sp2), C(sp3), O, N ou S .
Fonctionnalisation C–H
Le composé pourrait être utilisé dans la fonctionnalisation C–H catalysée par le Rh(iii), dirigée par l'hydrazine . Ce processus fournit une nouvelle voie pour préparer divers 1H-indazoles dans des conditions réactionnelles douces .
Potentiel biologique des dérivés de l'indole
Le composé pourrait potentiellement être utilisé dans la synthèse de dérivés de l'indole . Les dérivés de l'indole possèdent diverses activités biologiques, notamment des activités antivirales, anti-inflammatoires, anticancéreuses, anti-VIH, antioxydantes, antimicrobiennes, antituberculeuses, antidiabétiques, antipaludiques, anticholinestérasiques, etc. .
Applications laser
Le composé pourrait potentiellement être utilisé dans des applications laser . Le composé a été synthétisé pour des applications laser et a montré un potentiel pour différentes caractéristiques optoélectroniques ou améliorées .
Protodéboronation
Le composé pourrait potentiellement être utilisé dans des processus de protodéboronation . La protodéboronation est un processus qui implique l'élimination d'un groupe bore d'une molécule organique .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-16(19)15-7-12(10-18)6-14(8-15)13-4-2-3-11(5-13)9-17/h2-8,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXPSWJWZGRZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2500706.png)
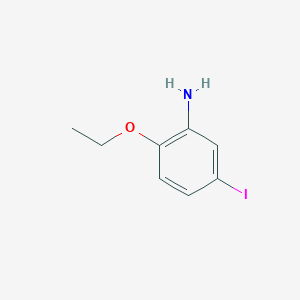
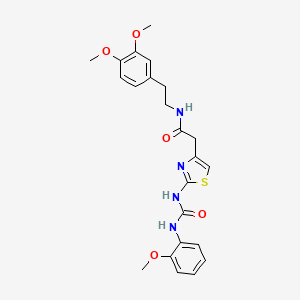
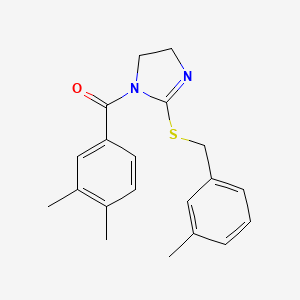

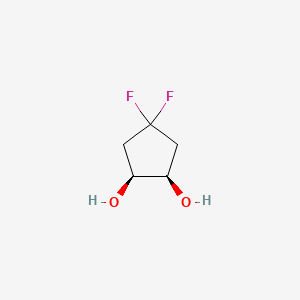
![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2500717.png)
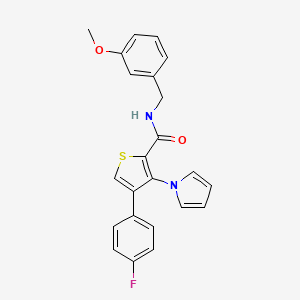
![N-(2-ethylphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2500722.png)
![1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea](/img/structure/B2500723.png)
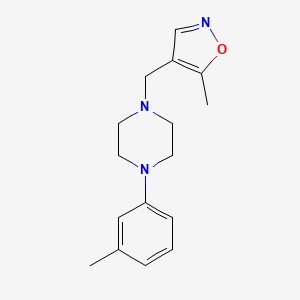
![1-(5-Chloro-2-methoxyphenyl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2500726.png)
